PPTN hydrochloride

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

PPTN hydrochloride is a high affinity and selective antagonist of the P2Y14 receptor . The P2Y14 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in various biological processes .

Mode of Action

This compound interacts with its target, the P2Y14 receptor, by inhibiting its function . It exhibits a high degree of selectivity for the P2Y14 receptor, showing no agonist or antagonist effect at the P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors .

Biochemical Pathways

The P2Y14 receptor is involved in various biochemical pathways. For instance, it has been found to regulate the differentiation and mobilization of hematopoietic stem cells . This compound, as an antagonist of the P2Y14 receptor, can inhibit these processes .

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability.

Result of Action

The action of this compound on the P2Y14 receptor has several molecular and cellular effects. It inhibits UDP-glucose and MRS 2690-induced porcine pancreatic artery contraction ex vivo, and also blocks UDP-glucose-induced chemotaxis of HL-60 leukemia cells in vitro . In a mouse model of neurofibromatosis type 1, the inhibition of the P2Y14 receptor by this compound was found to reduce Schwann cell precursor self-renewal, delay neurofibroma initiation, and improve Schwann cell Remak bundles .

Action Environment

It is known that several factors such as age, strain, species variation, pregnancy, physical state and chemical properties of the toxicant, and environmental factors can greatly influence the toxicity of a specific compound . Therefore, it is reasonable to assume that similar factors could also influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

PPTN hydrochloride plays a crucial role in biochemical reactions by selectively inhibiting the P2Y14 receptor. This receptor is part of the purinergic receptor family, which is involved in various physiological processes, including inflammation and immune responses. This compound exhibits a high affinity for the P2Y14 receptor, with a binding constant (K_B) of 434 picomolar. It demonstrates over 10,000-fold selectivity for the P2Y14 receptor compared to other P2Y receptors . The compound inhibits UDP-glucose and MRS 2690-induced porcine pancreatic artery contraction ex vivo and blocks UDP-glucose-induced chemotaxis of HL-60 leukemia cells in vitro .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In isolated rat satellite glial cells, this compound inhibits UDP-glucose-induced secretion of interleukin-1 beta and chemokine (C-C motif) ligand 2. It also reduces the phosphorylation of extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to the P2Y14 receptor. By antagonizing this receptor, this compound inhibits the downstream signaling pathways activated by UDP-glucose. This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines and chemokines, as well as a decrease in the activation of key signaling molecules such as extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase . These molecular interactions highlight the compound’s potential as a therapeutic agent for conditions involving excessive inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its biochemical activity over extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, in rat models, this compound administration reduces mechanical hyperalgesia induced by complete Freund’s adjuvant, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits UDP-glucose-induced signaling without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure both efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to purinergic signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of nucleotides, such as UDP-glucose. By inhibiting the P2Y14 receptor, this compound can alter metabolic flux and metabolite levels, potentially impacting various physiological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the P2Y14 receptor on cell membranes. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and molecular weight .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is directed to the cell membrane, where it interacts with the P2Y14 receptor. Post-translational modifications and targeting signals may further influence its localization to specific compartments or organelles, thereby modulating its biochemical effects .

Méthodes De Préparation

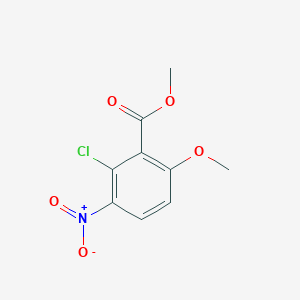

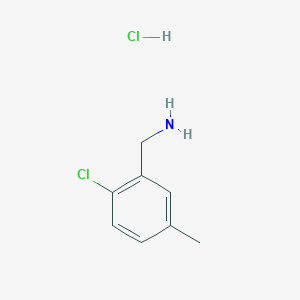

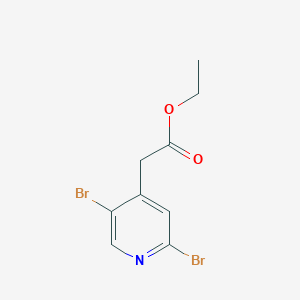

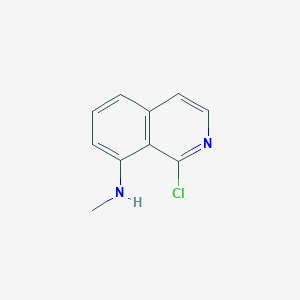

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de PPTN implique plusieurs étapes, commençant par la préparation de la structure de base du naphtalène, suivie de l'introduction des groupes pipéridinyle et trifluorométhylphényle. L'étape finale implique la formation du sel de chlorhydrate. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle du chlorhydrate de PPTN suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du composé. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour surveiller la qualité du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de PPTN subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant le chlorhydrate de PPTN comprennent les acides et les bases forts, les agents oxydants et les agents réducteurs. Les conditions réactionnelles, telles que la température et le choix du solvant, sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits formés : Les principaux produits formés à partir des réactions du chlorhydrate de PPTN dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels, tandis que les réactions d'oxydation et de réduction peuvent modifier l'état d'oxydation du composé .

Applications de la recherche scientifique

Le chlorhydrate de PPTN est largement utilisé dans la recherche scientifique en raison de sa forte affinité et de sa sélectivité pour le récepteur P2Y14. Il est utilisé dans des études qui examinent le rôle des récepteurs P2Y14 dans divers processus physiologiques et pathologiques. En biologie et en médecine, le chlorhydrate de PPTN est utilisé pour explorer les mécanismes de l'inflammation et des réponses immunitaires. Il a également été utilisé dans des études liées au cancer et aux maladies cardiovasculaires .

Mécanisme d'action

Le chlorhydrate de PPTN exerce ses effets en se liant sélectivement au récepteur P2Y14, inhibant ainsi son activité. Cette inhibition bloque l'interaction du récepteur avec ses ligands naturels, tels que l'UDP-glucose, entraînant une diminution des voies de signalisation en aval. La forte sélectivité du composé garantit des effets hors cible minimes, ce qui en fait un outil fiable pour étudier les processus médiés par le récepteur P2Y14 .

Applications De Recherche Scientifique

PPTN hydrochloride is extensively used in scientific research due to its high affinity and selectivity for the P2Y14 receptor. It is employed in studies investigating the role of P2Y14 receptors in various physiological and pathological processes. In biology and medicine, this compound is used to explore the mechanisms of inflammation and immune responses. It has also been utilized in studies related to cancer and cardiovascular diseases .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Sulfate acide de clopidogrel

- MRS 2578

- BPTU

- Uridine 5'-diphosphate

- Métabolite M5 du ticagrélor

- Cangrélor tétrasodique

- N6-(4-hydroxybenzyl)adénosine

Unicité : Le chlorhydrate de PPTN se démarque par sa sélectivité exceptionnelle pour le récepteur P2Y14, présentant une sélectivité supérieure à 10 000 fois par rapport aux autres récepteurs P2Y. Cette forte sélectivité en fait un composé unique et précieux pour la recherche axée sur les fonctions du récepteur P2Y14 et les voies associées .

Propriétés

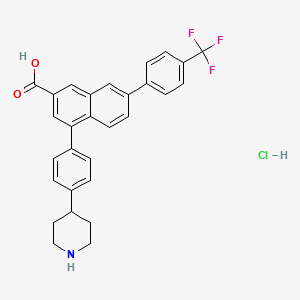

IUPAC Name |

4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24F3NO2.ClH/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMVYPCBLWYNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PPTN hydrochloride exert its neuroprotective effects after SAH?

A: this compound is a selective antagonist of the P2Y14 receptor []. Following SAH, there is an increase in the levels of uridine diphosphate glucose (UDP-G) in the cerebrospinal fluid []. UDP-G can activate P2Y14 receptors, which are primarily expressed on neurons []. This activation contributes to neuronal apoptosis, exacerbating brain damage []. By blocking the P2Y14 receptor, this compound disrupts this signaling pathway, leading to a reduction in neuronal apoptosis and improved neurological outcomes after SAH [].

Q2: What are the long-term effects of early P2Y14 receptor inhibition by this compound on neurological function after SAH?

A: The study demonstrated that early administration of this compound, one hour after SAH induction, not only reduced neuronal apoptosis in the acute phase but also led to long-term benefits []. These benefits included:

- Preservation of neuronal populations: this compound treatment helped preserve the number of surviving neurons in crucial brain regions like the hippocampus, amygdala, and cortex [].

- Improved cognitive function: Rats treated with this compound showed enhanced performance in water maze tests one month after SAH, suggesting improved learning and memory compared to untreated SAH rats [].

- Reduced depressive-like behavior: this compound treatment attenuated depressive-like behaviors in rats one month after SAH, indicating a potential role in mitigating the emotional and psychological consequences of SAH [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1460152.png)

![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride](/img/structure/B1460153.png)

![1-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1460157.png)

![N-[(2-Methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide dihydrochloride](/img/structure/B1460161.png)

![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1460162.png)

![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460171.png)

![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460172.png)

![tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1460173.png)